molecular formula C15H20FNO2 B11856986 Tert-butyl 3-(4-fluorophenyl)pyrrolidine-1-carboxylate

Tert-butyl 3-(4-fluorophenyl)pyrrolidine-1-carboxylate

Cat. No.: B11856986
M. Wt: 265.32 g/mol
InChI Key: FEOHINGRIOZVFW-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-fluorophenyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C16H20FNO3 . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a fluorophenyl group, which imparts unique chemical properties to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-fluorophenyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy pyrrolidine-1-carboxylate with a fluorophenyl derivative. One common method involves the use of Dess-Martin periodinane as an oxidizing agent in dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(4-fluorophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-fluorophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, often through binding to proteins or enzymes. The fluorophenyl group enhances its binding affinity and selectivity, making it a valuable component in drug design .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-(4-fluorophenyl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its reactivity and potential as a pharmacophore .

Properties

IUPAC Name

tert-butyl 3-(4-fluorophenyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2/c1-15(2,3)19-14(18)17-9-8-12(10-17)11-4-6-13(16)7-5-11/h4-7,12H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOHINGRIOZVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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